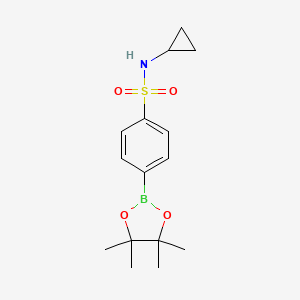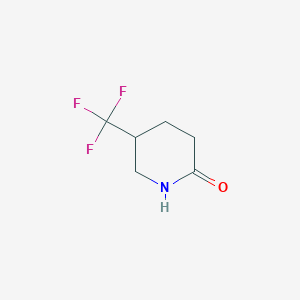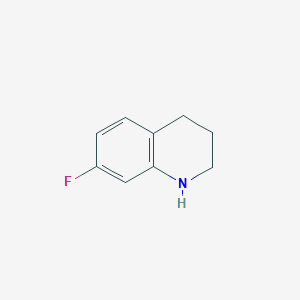
Pinacolester der 4-(N-Cyclopropylsulfonamid)phenylboronsäure
Übersicht
Beschreibung
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
Biochemical Pathways
Boronic acid derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acid derivatives to palladium, a process that can influence various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemische Analyse
Biochemical Properties
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors . The compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can interact with proteins that have exposed diol groups, such as glycoproteins, through boronate ester formation .
Cellular Effects
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, such as kinases and phosphatases . This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester involves its ability to form covalent bonds with nucleophilic residues in enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, it can modulate the activity of kinases and phosphatases by binding to their active sites or regulatory domains . These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester can change over time due to its stability and degradation . The compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . This hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in animal models vary with different dosages . At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in adverse effects .
Metabolic Pathways
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolite levels and flux . For example, it can inhibit glycolytic enzymes, resulting in altered glucose metabolism . Additionally, it can interact with cofactors such as NAD+ and FAD, affecting redox reactions and energy production .
Transport and Distribution
Within cells and tissues, 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . For example, it can bind to glycoproteins on the cell surface, facilitating its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles through the presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect its localization and activity within the cell . For example, the compound can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-N-cyclopropylsulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions, such as oxidation and substitution .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromophenylboronic acid pinacol ester
- 4-(N-Methylsulfonamide)phenylboronic acid pinacol ester
Uniqueness
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is unique due to the presence of the cyclopropylsulfonamide group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBWQXCZSUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585941 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914610-50-7 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)


![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)

